molecular formula C10H8O4 B1296068 Methyl 3-hydroxybenzofuran-2-carboxylate CAS No. 5117-55-5

Methyl 3-hydroxybenzofuran-2-carboxylate

Cat. No. B1296068
CAS RN: 5117-55-5
M. Wt: 192.17 g/mol
InChI Key: HOWXDNGXHMYIIK-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxybenzofuran-2-carboxylate” is a chemical compound with the molecular formula C10H8O4 . It belongs to the class of benzofurans.


Synthesis Analysis

The classical synthesis of benzofuranones, which includes “Methyl 3-hydroxybenzofuran-2-carboxylate”, involves two steps: cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate to give methyl 3-hydroxybenzofuran-2-carboxylate, and subsequent Krapcho reaction of it to provide benzofuran-3(2H)-one .


Molecular Structure Analysis

The molecular structure of “Methyl 3-hydroxybenzofuran-2-carboxylate” is represented by the formula C10H8O4 .

properties

IUPAC Name

methyl 3-hydroxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWXDNGXHMYIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305075
Record name Methyl 3-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxybenzofuran-2-carboxylate

CAS RN

5117-55-5
Record name NSC168959
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PA Sakharov, NV Rostovskii… - Advanced Synthesis …, 2019 - Wiley Online Library
… For the initial experiments, we used methyl 3-hydroxybenzofuran-2-carboxylate16 1 a and 3-tolyl-2H-azirine17 2 a (Table 1). Benzofuran 1 a did not react with azirine 2 a at room …
Number of citations: 12 onlinelibrary.wiley.com
OA Reutov, AL Kurts - Russian Chemical Reviews, 1977 - iopscience.iop.org
… Table 2 presents the ratios (C/O)obs, (C/O)p, and (C/O)jon for the alkylation of alkali metal salts of methyl 3~hydroxybenzofuran-2-carboxylate with methyl iodide in methanol30. The …
Number of citations: 43 iopscience.iop.org
X Hu, H Lai, F Zhao, S Hu, Q Sun… - Acta Chimica …, 2019 - pdfs.semanticscholar.org
… synthesis of benzofuranones involved two steps, as shown in Scheme 1: cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate to give methyl 3-hydroxybenzofuran-2-carboxylate, …
Number of citations: 5 pdfs.semanticscholar.org

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